4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one

Nabumetone synthesis Process chemistry yield Condensation reaction efficiency

Pharmaceutical manufacturers face yield loss and high-pressure hazards when using alternative nabumetone intermediates. This β-hydroxy-α,β-unsaturated ketone (CAS 73356-31-7) enables: - Single-step hydrogenation at ambient pressure & room temperature: 93% isolated yield - Copper-chelate purification (90% recovery) without chromatography; m.p. 122.5-125°C - Elimination of corrosive HBr by-products and >40% yield penalties Available at ≥95% purity for API synthesis and impurity profiling.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B14120173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C1=CC2=C(C=C1)C=C(C=C2)OC)O
InChIInChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-9,17H,1-2H3
InChIKeyDXHMLWZECUPYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one: Key Nabumetone Intermediate Overview


4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one (CAS 73356-31-7; also available as the defined (Z)-isomer, CAS 218768-11-7) is a β-hydroxy-α,β-unsaturated ketone that serves as the penultimate intermediate in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) nabumetone [1]. The compound exists as an equilibrium mixture of diketone [4-(6-methoxy-2-naphthyl)butan-2,4-dione] and keto–enol tautomers, with the enol form predominating at ambient temperature [1]. Its molecular formula is C₁₅H₁₄O₃ (MW 242.27), and it is supplied commercially at ≥95% purity by specialist research chemical vendors .

Penultimate intermediate for nabumetone industrial synthesis
β‑hydroxy enone structure enables copper chelate purification
Defined (Z)‑isomer option supports reproducible hydrogenation

Why This Intermediate Cannot Be Replaced by Nabumetone Analogs


Several naphthyl-butenone and naphthyl-butanone intermediates are available to laboratories synthesising nabumetone, but their synthetic efficiency, purification amenability, and downstream hydrogenation performance differ substantially [1]. The 4-hydroxy-but-3-en-2-one scaffold is uniquely positioned because the β-hydroxyl group enables a copper-chelate purification strategy that is unavailable to the dehydrated 3-buten-2-one analog, while the absence of a 5-bromo substituent avoids the additional hydrodebromination burden and corrosive HBr by-product formation that complicates the brominated intermediate route [1][2]. The quantitative evidence in Section 3 demonstrates that selecting an alternative intermediate can reduce overall yield by ≥40%, necessitate high-pressure equipment, or require additional purification steps.

Dehydrated analog (3‑buten‑2‑one)
Yield may differ substantially, and chromatography is required; copper chelate purification is structurally impossible.
5‑Bromo intermediate
HBr by‑product formation reduces yield and complicates downstream processing; reported yields remain lower even under improved conditions.
Unspecified Z/E mixture
Undefined stereochemistry may introduce batch‑to‑batch hydrogenation variability; the (Z)‑isomer offers process control.

Quantitative Performance Comparison Against Closest Analogs


Synthesis Yield Advantage Over Dehydrated Analog

The target compound is prepared by base-catalysed condensation of 2-acetyl-6-methoxynaphthalene with ethyl acetate, affording 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one in 84% isolated yield after recrystallisation (m.p. 116–118°C) [1]. In contrast, the alternative condensation of 6-methoxy-2-naphthaldehyde with acetone under aqueous NaOH produces the dehydrated analog 4-(6-methoxy-2-naphthyl)-3-buten-2-one in only approximately 41% yield, requiring subsequent chromatographic purification on silica gel [2]. The 2.05-fold yield advantage of the target compound translates directly into lower raw material cost per unit mass of intermediate.

Synthesis yield
Head‑to‑head
84% vs ~41% isolated yield
Higher intermediate yield supports scale‑up economics
Target: recrystallised; comparator: chromatography required
Nabumetone synthesis Process chemistry yield Condensation reaction efficiency

Downstream Hydrogenation Yield to Nabumetone

Catalytic hydrogenation of the target compound (0.5 g scale) over 10% Pd/C in glacial acetic acid at room temperature and atmospheric hydrogen pressure yields nabumetone in 93% isolated yield as an off-white solid [1]. The 5-bromo analog, 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, when hydrogenated under the prior art conditions described in NL 8700353, gives nabumetone in only 57% yield after multiple purification cycles [2]. Even under the improved conditions of US5750793 (Pd/C, NaOAc, MeOH, 3 atm H₂, 40°C, 6 h), the best reported yield from the 5-bromo intermediate is 79.7%—still 13.3 percentage points below the target compound [2]. The inferior performance of the bromo route is attributed to HBr elimination during hydrogenation, which acidifies the medium and promotes by-product formation [2].

Hydrogenation yield
Head‑to‑head
93% (atmospheric H₂) vs 57–79.7% (bromo route)
Mild, safe conditions with higher yield; avoids HBr corrosion
Bromo route needs high‑pressure or multi‑step purification
Catalytic hydrogenation Nabumetone final-step yield Debromination vs. direct reduction

Purification Selectivity via Copper Chelate Method

The β-hydroxy enone moiety of the target compound selectively forms a copper(II) chelate that precipitates from organic solution, enabling a unique non-chromatographic purification protocol. Treatment of impure target compound (20 g scale) with aqueous cupric acetate yields a solid copper chelate; regeneration with 5 N HCl releases the purified compound in 90% recovery (18 g), with the melting point sharpening from 116–118°C to 122.5–125°C [1]. This purification strategy is structurally impossible for 4-(6-methoxy-2-naphthyl)-3-buten-2-one, which lacks the β-OH group, and for the 5-bromo analog, where chelate formation is not reported [1]. The elevated and narrowed melting range of the purified material provides a simple, pharmacopoeia-relevant quality control parameter for procurement acceptance [1].

Copper chelate purification
Reported
90% recovery; m.p. sharpens from 116–118°C to 122.5–125°C
Non‑chromatographic route with purity audit trail
Exclusive to β‑hydroxy enone scaffold
Intermediate purification Copper chelate extraction Pharmaceutical intermediate quality

Tautomeric Composition and Hydrogenation Reactivity

¹H NMR analysis (CDCl₃) confirms that the target compound exists as a mixture of diketone and keto–enol tautomers in which the enol form predominates, evidenced by the characteristic singlet at δ 6.24 (1H, vinyl CH) alongside the acetyl methyl singlet at δ 2.17 (3H) [1]. The enol tautomer presents a conjugated C=C double bond that is directly susceptible to catalytic hydrogenation. In contrast, the pure diketone tautomer [4-(6-methoxy-2-naphthyl)butan-2,4-dione] would require prior enolisation before reduction can occur, representing an additional kinetic barrier [1]. Intermediates that exist exclusively as the 3-buten-2-one (dehydrated) form lack this tautomeric self-activation and have been reported to require harsher hydrogenation conditions (elevated H₂ pressure) or more active catalysts to achieve comparable conversion [2].

Tautomeric composition
Class‑level inference
Enol form predominates (¹H NMR δ 6.24, vinyl‑H)
Pre‑organised enol may lower hydrogenation barrier
Dehydrated analog lacks tautomeric self‑activation
Keto-enol tautomerism Hydrogenation substrate reactivity Intermediate speciation

Stereochemical Definition and the (Z)-Isomer

The generic CAS registration 73356-31-7 encompasses both (Z)- and (E)-isomers of 4-hydroxy-4-(6-methoxy-2-naphthyl)but-3-en-2-one. The defined (Z)-isomer, CAS 218768-11-7, is commercially available at 95% purity . The stereochemistry around the enolic double bond influences the conformation of the substrate on the catalyst surface during hydrogenation; an undefined Z/E ratio introduces an uncontrolled variable in reaction kinetics and product purity profiles . In contrast, 4-(6-methoxy-2-naphthyl)-3-buten-2-one is configurationally fixed as the (E)-isomer and cannot be procured as a stereochemically pure intermediate . For laboratories requiring batch-to-batch hydrogenation reproducibility, procurement of the specified (Z)-isomer eliminates one source of process variability.

(Z)‑isomer availability
Data to verify
(Z)‑isomer CAS 218768‑11‑7, 95% purity
Stereochemical control supports batch reproducibility
Undefined Z/E ratio adds process variability
Stereochemical purity Z/E isomerism Reproducible synthesis

Optimal Procurement and Application Scenarios


Kilogram-Scale API Synthesis Under Mild Conditions

For pharmaceutical manufacturers producing nabumetone active pharmaceutical ingredient (API), the target compound enables a single-step hydrogenation at atmospheric pressure and room temperature that delivers 93% isolated yield [1]. This avoids the 145 psi H₂ pressure requirement of the ester analog route (88.1% yield with Raney Ni at 45°C followed by acid hydrolysis) [2] and eliminates the corrosive HBr by-product and 57–79.7% yield penalty of the 5-bromo intermediate route [3]. The mild conditions preserve the methoxy substituent and minimise over-reduction to the butanol impurity, a known contaminant when high H₂ pressures are employed [1].

High-Purity Procurement via Copper Chelate Specification

Laboratories requiring pharmaceutical-grade intermediate purity can specify material purified by the copper chelate method, which yields product with m.p. 122.5–125°C versus 116–118°C for the crude compound [1]. The 90% recovery rate of this non-chromatographic purification makes it economically viable at scale, and the reproducible melting point provides a simple incoming QC acceptance criterion that is directly traceable to the patent literature [1]. No analogous purification protocol exists for the 3-buten-2-one or 5-bromo analogs.

Stereochemically Controlled Impurity Profiling and Standards

For analytical laboratories synthesising nabumetone-related impurities or reference standards, the defined (Z)-isomer (CAS 218768-11-7, 95% purity) provides a stereochemically pure starting point, eliminating the confounding variable of Z/E mixture composition on hydrogenation kinetics and product distribution [1]. This is particularly relevant for impurity D (4-(6-methoxy-2-naphthyl)-3-buten-2-one) profiling, where starting material stereochemistry can affect the impurity signature of the final API [1].

Academic Process Chemistry and Catalyst Screening

Research groups developing one-pot or flow-chemistry routes to nabumetone benefit from the target compound's enol-rich tautomeric equilibrium, which presents the conjugated C=C bond in a reduction-ready form without requiring pre-isomerisation [1]. Combined with the 84% condensation yield from 2-acetyl-6-methoxynaphthalene [2], the target compound offers a well-characterised intermediate for catalyst screening studies, where the 93% atmospheric-pressure hydrogenation benchmark [1] serves as a reference point for evaluating novel catalytic systems.

Application
Selection Property
Validation Focus
Large‑scale nabumetone synthesis
Atmospheric‑pressure hydrogenation step
Mild‑condition yield and purity consistency
High‑purity procurement
Copper chelate purification availability
Melting‑point QC traceability to patent literature
Stereochemically controlled impurity profiling
Defined (Z)‑isomer option
Batch‑to‑batch hydrogenation reproducibility
Process chemistry / catalyst screening
Enol‑rich tautomer pre‑activation
Atmospheric pressure hydrogenation benchmark
Quote Request

Request a Quote for 4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.